molecular formula C15H13ClN2O3 B8202539 4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one

4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B8202539
M. Wt: 304.73 g/mol
InChI Key: ZXNOUDJWCMYEIU-UHFFFAOYSA-N
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Description

4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a pyrrolo[3,4-c]pyridine core structure, which is substituted with a chloro group, a hydroxy group, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with an amine results in an amine derivative.

Scientific Research Applications

4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving heterocyclic compounds.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-hydroxy-2-[(4-hydroxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one
  • 4-chloro-3-hydroxy-2-[(4-methylphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one

Uniqueness

The presence of the methoxy group in 4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-21-10-4-2-9(3-5-10)8-18-14(19)11-6-7-17-13(16)12(11)15(18)20/h2-7,15,20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNOUDJWCMYEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)C=CN=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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